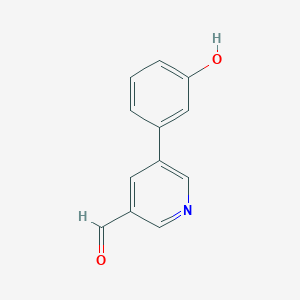

5-(3-Hydroxyphenyl)pyridine-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

5-(3-hydroxyphenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H9NO2/c14-8-9-4-11(7-13-6-9)10-2-1-3-12(15)5-10/h1-8,15H |

InChI Key |

YTPSFSJDUGSIFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Hydroxyphenyl Pyridine 3 Carbaldehyde and Analogues

Strategic Retrosynthetic Analyses Towards the Pyridine (B92270) Carbaldehyde Core

A retrosynthetic analysis of 5-(3-Hydroxyphenyl)pyridine-3-carbaldehyde reveals several logical disconnections that inform the design of efficient synthetic pathways. The primary disconnection strategies focus on the formation of the C-C bond between the pyridine and phenyl rings and the construction of the substituted pyridine core itself.

Strategy A: Aryl-Aryl Cross-Coupling Approach

The most prominent disconnection is the C5-C1' bond between the pyridine and the 3-hydroxyphenyl moiety. This leads to a pyridine-3-carbaldehyde synthon bearing a leaving group at the 5-position (e.g., a halogen) and a 3-hydroxyphenyl organometallic reagent. This approach simplifies the synthesis to the preparation of two key precursors, which can then be coupled in a final step, characteristic of a convergent synthesis.

Figure 1: Retrosynthetic Disconnection via Cross-Coupling

Py = Pyridine, Ph = Phenyl, [M] = Organometallic moiety (e.g., B(OH)2), [X] = Halogen

Strategy B: Pyridine Ring Annulation Approach

Alternatively, the pyridine ring itself can be disconnected. This strategy envisions the construction of the pyridine core from acyclic precursors in a cyclization or multi-component reaction (MCR). In this scenario, the 3-hydroxyphenyl group is incorporated into one of the starting materials. This approach is often highly convergent, assembling the complex core in a single step from simpler, readily available components.

Figure 2: Retrosynthetic Disconnection via Ring Annulation

These two primary retrosynthetic pathways form the basis for the development of specific synthetic routes, which are explored in the following sections.

Development and Optimization of Novel Synthetic Pathways

Building upon the retrosynthetic analyses, several forward synthetic methodologies can be proposed and optimized for the synthesis of this compound.

Multi-component reactions (MCRs) offer a powerful and efficient method for the synthesis of complex heterocyclic systems like the target molecule. google.comacs.org An MCR approach would construct the pyridine ring and install the required substituents in a single, convergent step. A plausible MCR strategy could involve the reaction of a 1,3-dicarbonyl compound (or equivalent), an α,β-unsaturated system bearing the 3-hydroxyphenyl group, and an ammonia (B1221849) source.

A well-established method for pyridine synthesis is the Hantzsch reaction or related modifications. advancechemjournal.com A variation of this could involve the one-pot condensation of 3-(3-hydroxyphenyl)acrolein, ethyl acetoacetate, and ammonium (B1175870) acetate, followed by an oxidation step to furnish the aromatic pyridine ring. Subsequent functional group manipulation would be required to install the carbaldehyde at the 3-position.

A more direct approach involves the solid-phase synthesis methodology reported for analogous 3-cyano-6-(2-hydroxyphenyl)pyridines. scribd.com This involves the condensation of an immobilized hydroxyacetophenone, an aldehyde, and malononitrile. Adapting this for the target molecule could involve using a precursor to the carbaldehyde group and a building block containing the 3-hydroxyphenyl moiety.

| Component | Function | Example Precursor for Analogue Synthesis |

| Component 1 | C2-C3 fragment | Ethyl cyanoacetate |

| Component 2 | C4-C5-C6 fragment | Acetophenone derivative |

| Component 3 | Aldehyde | Aromatic aldehyde |

| Component 4 | Nitrogen source | Ammonium acetate |

This interactive table outlines the components for a generic four-component pyridine synthesis which could be adapted. nih.gov

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, provides a robust and versatile method for forming the key aryl-aryl bond in the target molecule. mdpi.com The Suzuki-Miyaura coupling is exceptionally well-suited for this purpose due to its mild reaction conditions and high functional group tolerance. mdpi.com

The synthesis would involve the coupling of a 5-halopyridine-3-carbaldehyde derivative with 3-hydroxyphenylboronic acid. The aldehyde group can be protected as an acetal (B89532) during the coupling reaction to prevent side reactions.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Catalyst/Ligand System | Solvent | Base | Advantages |

| Pd(PPh₃)₄ | Dioxane/Water | K₂CO₃ | Widely used, commercially available. researchgate.net |

| Pd(OAc)₂ / SPhos | Toluene/Water | K₃PO₄ | High efficiency for heteroaryl chlorides. |

| Ligand-free Pd(OAc)₂ | Aqueous media | Na₂CO₃ | Environmentally benign, simplified setup. researchgate.net |

This interactive table summarizes potential catalytic systems for the key cross-coupling step.

Recent advances in catalysis also include nickel-catalyzed C-H activation, which could potentially form the C-aryl bond directly from an aldehyde C-H bond and an aryl halide, although this is a more advanced and less commonly applied method for this specific transformation. nih.gov

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. rsc.org These can be readily applied to the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in both MCRs and Suzuki couplings. acs.orgnih.gov For instance, a four-component pyridine synthesis that takes 6-9 hours under conventional heating can be completed in 2-7 minutes with microwave assistance. acs.org

Aqueous Media: Performing reactions in water or aqueous solvent mixtures, where possible, reduces the reliance on volatile organic compounds (VOCs). Suzuki couplings, in particular, have been shown to work efficiently in aqueous systems, sometimes even without the need for organic co-solvents. researchgate.net

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates (a one-pot synthesis) improves efficiency, reduces waste, and saves resources. researchgate.net A one-pot Suzuki coupling following the in-situ generation of the boronic acid is a feasible green strategy. researchgate.net

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle for the Suzuki-Miyaura coupling is well-established and proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halopyridine-3-carbaldehyde (or its protected form) to form a Pd(II) intermediate.

Transmetalation: The organoboron species (3-hydroxyphenylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. nih.gov

Mechanism of Multi-Component Pyridine Synthesis (Kröhnke-type):

While various MCRs exist, a common mechanistic theme involves a series of condensation and cyclization reactions. For example, in a Kröhnke-type synthesis, an α,β-unsaturated ketone (formed in situ from an aldehyde and a ketone) undergoes a Michael addition with a pyridinium (B92312) ylide. The resulting 1,5-dicarbonyl compound then condenses with an ammonia source (like ammonium acetate) to form a dihydropyridine (B1217469) intermediate, which subsequently aromatizes (often via oxidation) to the final pyridine product.

Process Intensification and Scalability Studies for Research Purposes

While large-scale industrial production is beyond the scope of this article, considerations for scaling up the synthesis for research purposes (gram to multi-gram scale) are important.

Flow Chemistry: For Suzuki couplings, transitioning from batch to continuous flow processing can offer improved heat and mass transfer, better reaction control, and enhanced safety, especially for exothermic reactions. This can also facilitate catalyst recycling.

Catalyst Selection and Loading: For scalability, minimizing the loading of expensive palladium catalysts is crucial. Using highly active ligand systems or robust heterogeneous catalysts can achieve high turnover numbers (TON) and turnover frequencies (TOF), making the process more economical. Magnetically recoverable catalysts are also an emerging option for simplified purification and reuse. rsc.org

Purification: On a larger research scale, purification by column chromatography can become cumbersome. Developing reaction conditions that yield a clean product that can be purified by crystallization or extraction is highly desirable.

One-Pot vs. Stepwise: While one-pot reactions are often more efficient, a stepwise approach with isolation of key intermediates may be more robust and easier to optimize and scale up, as troubleshooting is simplified. The choice depends on the specific reaction kinetics and stability of the intermediates.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 5 3 Hydroxyphenyl Pyridine 3 Carbaldehyde

Exploration of Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) and Phenyl Moieties

The reactivity of 5-(3-Hydroxyphenyl)pyridine-3-carbaldehyde is dictated by the electronic characteristics of its constituent aromatic rings.

Pyridine Moiety : The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This inherent electron deficiency is further amplified by the electron-withdrawing nature of the carbaldehyde group at the 3-position. Consequently, the pyridine ring is generally deactivated towards electrophilic aromatic substitution. Conversely, this electronic profile makes the ring susceptible to nucleophilic attack or modification. The nitrogen atom on the pyridine ring retains its basic character, allowing it to accept protons and react with acids pipzine-chem.com.

Phenyl Moiety : In contrast, the phenyl ring is substituted with a hydroxyl group, a potent electron-donating group. Through resonance, the hydroxyl group increases the electron density of the phenyl ring, particularly at the ortho and para positions relative to itself. This activation makes the phenyl moiety highly susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions.

The two aromatic systems, while distinct, electronically influence one another. The electron-withdrawing pyridine ring slightly diminishes the electron-donating capacity of the hydroxyphenyl group, while the hydroxyphenyl group has a minimal electronic impact on the pyridine ring's reactivity due to the meta-linkage.

Investigation of Aldehyde Group Derivatizations and Condensation Reactions

The aldehyde group is a primary site of chemical reactivity, participating in a wide array of transformations. It is an active functional group that can undergo nucleophilic addition reactions with various nucleophiles pipzine-chem.com.

Key transformations involving the aldehyde group include:

Oxidation : The aldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 5-(3-hydroxyphenyl)nicotinic acid.

Reduction : Conversely, reduction of the aldehyde group, typically with hydride reagents, affords the primary alcohol, (5-(3-hydroxyphenyl)pyridin-3-yl)methanol pipzine-chem.com.

Acetal (B89532) Formation : In the presence of alcohols and an acid catalyst, the aldehyde can form hemiacetals and subsequently acetals, which serves as a common protecting group strategy in multi-step syntheses pipzine-chem.com.

Condensation Reactions : The aldehyde undergoes condensation with primary amines and related compounds to form Schiff bases (imines). A notable example is the reaction with thiosemicarbazide (B42300) to produce thiosemicarbazone derivatives, a class of compounds investigated for their biological activities researchgate.net.

The table below summarizes common derivatization reactions of the aldehyde group.

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

| Acetalization | Alcohol, Acid catalyst | Acetal |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Condensation | Thiosemicarbazide | Thiosemicarbazone |

Reactivity of the Phenolic Hydroxyl Group and its Chemical Transformations

The phenolic hydroxyl group is another key reactive center within the molecule, exhibiting both acidic and nucleophilic properties.

Acidity and Salt Formation : The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This anion is a more potent nucleophile than the neutral hydroxyl group.

Esterification and Etherification : The hydroxyl group can undergo esterification by reacting with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) pipzine-chem.com. Similarly, it can be converted into an ether (O-alkylation) through reactions like the Williamson ether synthesis, which involves the corresponding phenoxide and an alkyl halide.

Oxidative Reactions : Phenolic compounds can be susceptible to oxidation. Studies on other phenolic aldehydes have shown that heterogeneous reactions with atmospheric oxidants like ozone (O₃) or hydroxyl radicals (HO•) can lead to further hydroxylation of the aromatic ring or even oxidative cleavage of the ring nih.gov.

Heterocyclic Ring Modification and Functionalization Strategies

Modifying the core heterocyclic structure of this compound can lead to novel compounds with altered properties.

Substitution on the Pyridine Ring : Altering the substituents on the pyridine ring can modulate the electronic properties of the molecule. For instance, replacing the aldehyde with electron-donating or other electron-withdrawing groups can influence the redox potential and catalytic activity of metal complexes derived from such ligands nih.gov.

N-Oxidation : The pyridine nitrogen atom can be oxidized to form the corresponding N-oxide. This modification alters the electronic distribution in the ring, making the positions ortho and para to the nitrogen more susceptible to both nucleophilic and electrophilic attack.

Synthesis of Fused Systems : The molecule can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. For example, multicomponent reactions involving salicylaldehydes (a class of hydroxyphenyl aldehydes) have been used to construct chromeno[4,3-b]pyridines and chromeno[3,4-c]pyridines researchgate.net. These reactions leverage the reactivity of both the aldehyde and the phenolic hydroxyl group to build new ring structures researchgate.netnih.gov.

Reaction Kinetics and Thermodynamic Studies of Transformations

Reaction Kinetics : Kinetic studies are essential for understanding reaction rates and mechanisms. For similar phenolic aldehydes, kinetic analysis of oxidative processes has been performed by monitoring the formation of products over time. The data from such experiments can be fitted to kinetic models, such as exponential growth to maximum relationships, to determine rate constants nih.gov. For example, the oxidation of syringaldehyde (a related phenolic aldehyde) showed product formation following an exponential growth function nih.gov.

Thermodynamic Studies : The thermodynamic properties of a compound are crucial for optimizing processes like synthesis, purification, and application nih.gov. For related aromatic aldehydes, standard molar enthalpies of combustion have been determined using bomb calorimetry. These values, in turn, are used to derive the standard molar enthalpies of formation. Techniques like Knudsen's effusion method can be used to measure the temperature dependence of saturated vapor pressure, from which the enthalpies and entropies of sublimation and vaporization can be calculated nih.gov.

The table below lists key parameters typically determined in such studies.

| Parameter | Symbol | Method of Determination | Significance |

| Rate Constant | k | Spectroscopic monitoring, chromatography | Quantifies reaction speed |

| Activation Energy | Eₐ | Arrhenius plot (rate vs. temperature) | Minimum energy required for reaction |

| Enthalpy of Formation | ΔH°բ | Bomb calorimetry | Compound stability |

| Enthalpy of Vaporization | ΔH°ᵥₐₚ | Vapor pressure measurements (effusion) | Energy required for phase change (liquid to gas) |

| Gibbs Free Energy | ΔG | Calculated from enthalpy and entropy | Predicts reaction spontaneity |

Computational Chemistry Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying transition states, and understanding the factors that control chemical reactivity.

Quantum Chemical Methods : A variety of methods are employed to study molecules of similar complexity. Density Functional Theory (DFT), using functionals like M06-2X, is widely used to model reaction pathways and calculate thermodynamic and kinetic parameters scispace.com. For higher accuracy, advanced methods such as DLPNO-CCSD(T) can be applied to refine the energetics of proposed mechanisms researchgate.net. Semi-empirical methods, like AM1, offer a computationally less expensive approach to model reactions involving related structures like 3-pyridinecarbaldehyde researchgate.net.

Mechanistic Elucidation : These computational tools can distinguish between different possible reaction pathways (e.g., concerted versus stepwise mechanisms). By calculating the energy of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

Solvent Effects and Dynamics : The influence of the solvent on reaction pathways can be critical. Combining quantum mechanics (QM) with classical molecular dynamics (MD) simulations allows for the study of explicit solvent effects and can reveal the role of the solvent cage in controlling reaction selectivity and the stability of ionic intermediates researchgate.net.

The following table summarizes computational methods and their applications in studying reaction mechanisms.

| Computational Method | Abbreviation | Typical Application |

| Density Functional Theory | DFT | Calculation of reaction energies, transition state geometries, and activation barriers scispace.com. |

| Coupled Cluster Theory | CC (e.g., DLPNO-CCSD(T)) | High-accuracy energy calculations for key points on the potential energy surface researchgate.net. |

| Austin Model 1 | AM1 | Rapid, semi-empirical modeling of reaction mechanisms for larger systems researchgate.net. |

| Molecular Dynamics | MD | Simulation of solvent effects, conformational sampling, and ion pair stability researchgate.net. |

Strategic Derivatization and Structure Mechanism Relationship Smr Studies for 5 3 Hydroxyphenyl Pyridine 3 Carbaldehyde Analogues

Design and Synthesis of Structurally Diverse Pyridine (B92270) Carbaldehyde Derivatives

The generation of structurally diverse analogues of 5-(3-hydroxyphenyl)pyridine-3-carbaldehyde is foundational to exploring its therapeutic potential. The synthetic strategy typically begins with the construction of the core 5-aryl-pyridine-3-carbaldehyde scaffold, followed by diversification of its key functional groups.

The core scaffold can be assembled through various cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent approach. This involves the reaction of a boronic acid or ester derivative of one aromatic ring with a halogenated partner of the other. For instance, 3-formyl-5-bromopyridine can be coupled with 3-hydroxyphenylboronic acid. Protecting groups for the aldehyde and hydroxyl functionalities are often necessary to ensure the reaction's success and prevent unwanted side reactions.

Once the core structure is in hand, a multitude of derivatization strategies can be employed:

Modification of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can be converted into various other functional groups, including but not limited to:

Reductive amination: To introduce diverse amine functionalities, leading to secondary or tertiary amines.

Wittig reaction: To form alkenes with various substituents.

Condensation reactions: With hydrazines, hydroxylamines, or semicarbazides to yield hydrazones, oximes, and semicarbazones, respectively. For example, condensation with thiosemicarbazide (B42300) can yield thiosemicarbazone derivatives, a class of compounds known for their wide range of biological activities.

Oxidation: To the corresponding carboxylic acid, which can then be converted to esters or amides.

Reduction: To the primary alcohol, providing a site for esterification or etherification.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is another key site for modification. Its derivatization can significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability. Common modifications include:

Etherification: Alkylation of the hydroxyl group to form ethers with varying chain lengths and functionalities.

Esterification: Acylation to produce esters, which can act as prodrugs or modulate the compound's pharmacokinetic profile.

Substitution on the Aromatic Rings: Both the pyridine and the phenyl rings can be further substituted to probe the steric and electronic requirements of the biological target. This can be achieved by starting with appropriately substituted building blocks or through late-stage functionalization reactions. For example, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and influence its binding affinity.

Targeted Modifications for Probing Specific Interaction Mechanisms In Vitro

For instance, to probe the importance of the phenolic hydroxyl group in hydrogen bonding interactions with a target protein, a series of analogues can be synthesized where the hydroxyl group is replaced with a methoxy (B1213986) group (to eliminate hydrogen bond donation while maintaining some steric and electronic character) or a hydrogen atom (to completely remove the functionality). The in vitro activity of these analogues can then be compared to the parent compound. A significant drop in activity upon modification would suggest a critical role for the hydroxyl group in target binding.

Similarly, the aldehyde group's role can be investigated. If it is hypothesized to form a covalent bond with the target, for example, through a Schiff base formation with a lysine (B10760008) residue, this can be tested by synthesizing analogues where the aldehyde is reduced to an alcohol or oxidized to a carboxylic acid. The loss of activity in these analogues would support the covalent binding hypothesis.

The following interactive table provides hypothetical in vitro data for a series of analogues designed to probe the interaction mechanisms of a lead compound, HPC-1 (this compound), against a hypothetical enzyme.

| Compound ID | Modification from HPC-1 | Rationale for Modification | In Vitro Activity (IC50, µM) |

|---|---|---|---|

| HPC-1 | Parent Compound | Baseline activity | 1.5 |

| HPC-2 | -OH replaced by -OCH3 | Probe H-bond donating ability | 25.0 |

| HPC-3 | -OH replaced by -H | Remove H-bonding and steric bulk | > 100 |

| HPC-4 | -CHO reduced to -CH2OH | Probe role of aldehyde reactivity | 50.0 |

| HPC-5 | -CHO oxidized to -COOH | Introduce negative charge | 75.0 |

| HPC-6 | -CHO converted to oxime | Alter geometry and electronics | 5.2 |

Conformational Analysis and Stereochemical Considerations in Derivatives

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be used to study the preferred conformations of these derivatives. The introduction of substituents on the rings can have a profound impact on the conformational landscape. For example, bulky substituents ortho to the inter-ring bond can restrict rotation and favor a more twisted conformation. Conversely, the absence of such substituents may allow for a more planar arrangement, which could be stabilized by conjugation.

Stereochemistry becomes a critical consideration when chiral centers are introduced during derivatization. For example, the reduction of a ketone derivative of the aldehyde would lead to a chiral alcohol. It is common for enantiomers to exhibit different biological activities and pharmacokinetic properties. Therefore, the synthesis of enantiomerically pure compounds and their separate biological evaluation is often necessary to understand the stereochemical requirements of the target.

Elucidation of Structure-Mechanism Relationships through Systematic Chemical Modification

The systematic chemical modification of the this compound scaffold allows for the elucidation of detailed structure-mechanism relationships (SMR). By making incremental changes to the molecule and observing the corresponding changes in biological activity, a comprehensive picture of the molecular interactions driving the mechanism of action can be constructed.

For example, a study might focus on optimizing the substituents on the 3-hydroxyphenyl ring. A series of analogues could be synthesized with different substituents at the ortho-, meta-, and para-positions relative to the hydroxyl group. The in vitro activity of these compounds would then be correlated with the physicochemical properties of the substituents (e.g., size, lipophilicity, electronic effects). This can lead to the development of a quantitative structure-activity relationship (QSAR) model, which can predict the activity of unsynthesized analogues.

The following interactive table illustrates a hypothetical SAR study on the 3-hydroxyphenyl ring of the HPC-1 scaffold.

| Compound ID | Substitution on Phenyl Ring | In Vitro Activity (IC50, µM) | Key Observation |

|---|---|---|---|

| HPC-1 | 3-OH | 1.5 | Baseline activity |

| HPC-7 | 3-OH, 4-F | 0.8 | Improved activity with small electron-withdrawing group |

| HPC-8 | 3-OH, 4-Cl | 1.2 | Slight decrease in activity with larger halogen |

| HPC-9 | 3-OH, 4-CH3 | 3.5 | Decreased activity with electron-donating group |

| HPC-10 | 3-OH, 2-F | 10.0 | Steric hindrance near the pivot bond is detrimental |

Application of Combinatorial Chemistry Principles for Derivative Libraries

Combinatorial chemistry provides a powerful set of tools for the rapid generation of large, diverse libraries of compounds based on the this compound scaffold. This approach can significantly accelerate the drug discovery process by enabling the simultaneous synthesis and screening of thousands of related molecules.

A combinatorial library could be designed around the core scaffold by varying the substituents at multiple positions. For example, a library could be constructed by reacting a set of diverse amines with the aldehyde group (reductive amination) and a set of different alkyl halides with the phenolic hydroxyl group (etherification). If 20 different amines and 20 different alkyl halides are used, a library of 400 distinct compounds can be generated.

Solid-phase synthesis is often employed in combinatorial chemistry, where the core scaffold is attached to a resin bead. This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be washed away. After the synthesis is complete, the individual compounds can be cleaved from the resin and screened for biological activity. High-throughput screening (HTS) methods are then used to identify the most promising "hits" from the library, which can then be selected for further optimization.

Advanced Spectroscopic and Diffraction Techniques for Mechanistic Elucidation in Research

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of 5-(3-Hydroxyphenyl)pyridine-3-carbaldehyde in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the atomic connectivity and chemical environment can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and hydroxyphenyl rings, as well as the aldehyde proton. The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically around 10.0 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine ring will show characteristic chemical shifts and coupling patterns. chemicalbook.com For instance, the proton at position 2 of the pyridine ring is expected to be the most downfield among the ring protons due to the electron-withdrawing effect of the adjacent nitrogen atom. The presence of the 3-hydroxyphenyl group at the 5-position of the pyridine ring will influence the chemical shifts of the pyridine protons, causing a slight upfield or downfield shift depending on the electronic effects transmitted through the C-C bond. The protons of the 3-hydroxyphenyl ring will present a complex splitting pattern characteristic of a meta-substituted benzene (B151609) ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with the carbonyl carbon of the aldehyde group resonating at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the pyridine and hydroxyphenyl rings will exhibit distinct signals, with their chemical shifts influenced by the electronegativity of the nitrogen atom, the hydroxyl group, and the aldehyde functionality.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | Aldehyde (-CHO) | ~10.0 | | Pyridine H2 | >8.8 | | Pyridine H4 | ~8.2 | | Pyridine H6 | ~8.9 | | Hydroxyphenyl Protons | 6.8 - 7.5 | | Hydroxyl (-OH) | Variable (broad singlet) |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | Aldehyde (-CHO) | ~192 | | Pyridine C2 | ~153 | | Pyridine C3 | ~135 | | Pyridine C4 | ~138 | | Pyridine C5 | ~130 | | Pyridine C6 | ~155 | | Hydroxyphenyl C1' | ~140 | | Hydroxyphenyl C3' | ~157 | | Other Hydroxyphenyl Carbons | 115 - 130 |

Mass Spectrometry (MS) Fragmentation Pattern Analysis and Isotopic Labeling Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure.

The electron ionization (EI) mass spectrum of pyridine-3-carbaldehyde shows a prominent molecular ion peak (M⁺) and a significant peak corresponding to the loss of a hydrogen atom ([M-H]⁺), which is characteristic of aldehydes. nist.gov Another major fragmentation pathway involves the loss of the formyl radical (•CHO) to give a pyridyl cation.

For this compound, the molecular ion peak is expected to be observed at m/z 199. The fragmentation pattern will likely involve initial cleavages similar to those of pyridine-3-carbaldehyde, such as the loss of •H and •CHO radicals. Additionally, fragmentation of the hydroxyphenyl ring and cleavage of the C-C bond connecting the two rings are anticipated. The presence of the hydroxyl group may lead to characteristic fragmentation pathways, such as the loss of a neutral water molecule under certain conditions. researchgate.net

| Predicted Mass Spectrometry Fragmentation for this compound | | :--- | :--- | | m/z | Predicted Fragment | | 199 | [M]⁺ | | 198 | [M-H]⁺ | | 170 | [M-CHO]⁺ | | 171 | [M-CO]⁺ | | Fragments from hydroxyphenyl ring | e.g., loss of CO from phenol (B47542) |

Isotopic labeling studies, for instance, by replacing the aldehyde proton with deuterium, would be instrumental in confirming the proposed fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing its vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1700-1730 cm⁻¹. researchgate.net The presence of the hydroxyl group will give rise to a broad O-H stretching band in the region of 3200-3600 cm⁻¹, with its broadness indicating hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and phenyl rings will appear in the 1400-1600 cm⁻¹ region. aps.org The C-O stretching of the phenol group will likely be observed around 1200-1300 cm⁻¹. ijaemr.com

Raman Spectroscopy: The Raman spectrum will provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C=O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, providing further structural details.

| Predicted Vibrational Frequencies for this compound | | :--- | :--- | | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | O-H stretch (H-bonded) | 3200-3600 (broad) | | Aromatic C-H stretch | 3000-3100 | | Aldehyde C-H stretch | ~2720, ~2820 | | C=O stretch | 1700-1730 | | Aromatic C=C and C=N stretch | 1400-1600 | | C-O stretch (phenol) | 1200-1300 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transition and Energy Transfer Studies

Electronic spectroscopy provides information about the electronic transitions within the molecule and can be used to study its photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. Pyridine itself exhibits absorption bands in the UV region. sielc.com The extended conjugation provided by the 3-hydroxyphenyl substituent is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to pyridine-3-carbaldehyde. The spectrum will likely show complex bands due to the overlap of transitions within the pyridine and hydroxyphenyl chromophores. The solvent polarity can also influence the position of the absorption bands.

Fluorescence Spectroscopy: Many aromatic aldehydes are not strongly fluorescent. However, the presence of the hydroxyphenyl group, which is a known fluorophore, may impart fluorescent properties to the molecule. researchgate.net The fluorescence emission spectrum, if observed, would likely be Stokes-shifted to a longer wavelength relative to the absorption maximum. The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent environment and pH, particularly due to the presence of the acidic phenolic proton.

| Predicted Electronic Spectroscopy Data for this compound | | :--- | :--- | | Technique | Predicted Observations | | UV-Vis Absorption | λmax > 250 nm, with multiple bands corresponding to π→π* and n→π* transitions. | | Fluorescence Emission | Potential weak to moderate fluorescence, with emission wavelength dependent on solvent and pH. |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

Of particular interest would be the dihedral angle between the pyridine and hydroxyphenyl rings, which would indicate the degree of planarity of the molecule. In the solid state, the molecular packing will be influenced by intermolecular interactions. The presence of the hydroxyl group and the nitrogen atom of the pyridine ring makes the molecule a prime candidate for forming intermolecular hydrogen bonds. These hydrogen bonds could play a crucial role in directing the crystal packing arrangement, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.gov Pi-pi stacking interactions between the aromatic rings may also be observed. iucr.org

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then chiroptical spectroscopy would become an invaluable tool for determining the absolute configuration and studying the stereochemical properties of these derivatives.

Computational Chemistry and Theoretical Modeling of 5 3 Hydroxyphenyl Pyridine 3 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Indices

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-(3-Hydroxyphenyl)pyridine-3-carbaldehyde. These calculations, typically initiated with geometry optimization, determine the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of information about the molecule's electronic properties can be derived.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is often centered on the electron-withdrawing pyridine-3-carbaldehyde moiety.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a quantitative measure of various aspects of reactivity.

Table 1: Hypothetical Reactivity Indices for this compound

| Parameter | Formula | Hypothetical Value | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | -1.8 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Relates to chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV | Resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | 0.21 eV-1 | Reciprocal of hardness, indicates reactivity. |

Note: These values are illustrative and would be determined by specific quantum chemical calculations (e.g., DFT at a B3LYP/6-31G(d) level of theory).

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using hybrid functionals like B3LYP, provide accurate geometries and energies for the electronic ground state. These calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. In this molecule, the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen of the pyridine (B92270) ring are expected to be regions of negative potential (nucleophilic sites), while the hydrogen of the hydroxyl group and the carbon of the carbonyl group would be areas of positive potential (electrophilic sites).

Time-Dependent DFT (TD-DFT) extends these studies to electronically excited states. This is crucial for understanding the molecule's photophysical properties, such as its absorption and emission of light. TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum. researchgate.netjlu.edu.cn By analyzing the molecular orbitals involved in these electronic transitions, the nature of the excitation (e.g., n → π* or π → π*) can be identified. For a molecule like this compound, transitions are likely to involve charge transfer from the hydroxyphenyl donor to the pyridine-carbaldehyde acceptor.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are employed to study the physical movements and conformational changes of the molecule over time. mdpi.com MD simulations treat atoms as classical particles and use force fields to define the potential energy of the system.

Furthermore, MD simulations are invaluable for understanding how the solvent environment affects the molecule's structure and dynamics. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to model solute-solvent interactions, like hydrogen bonding between the hydroxyl group and water. These simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of the solvation shell.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of various spectroscopic data, which can then be compared with experimental results to validate the theoretical model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific type of atomic motion (e.g., C=O stretch, O-H bend). By comparing the calculated IR spectrum with an experimental one, a detailed assignment of the observed absorption bands can be made. For this compound, characteristic peaks for the carbonyl (C=O) stretch, hydroxyl (O-H) stretch, and aromatic ring vibrations would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can calculate the NMR chemical shifts (1H and 13C) for each atom. These theoretical shifts are often in good agreement with experimental values, aiding in the structural elucidation of the compound and its derivatives. nih.govresearchgate.net

UV-Visible Spectroscopy: As mentioned in section 6.2, TD-DFT is the method of choice for predicting the electronic absorption spectrum, providing information on the wavelengths of light the molecule absorbs. jlu.edu.cn

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Signature (Computational) | Experimental Signature |

|---|---|---|

| IR Spectroscopy | C=O stretch: ~1705 cm-1O-H stretch: ~3400 cm-1 | C=O stretch: ~1690 cm-1O-H stretch: ~3350 cm-1 |

| 1H NMR Spectroscopy | Aldehyde H: ~10.1 ppmPhenolic H: ~9.8 ppm | Aldehyde H: ~10.0 ppmPhenolic H: ~9.6 ppm |

Note: Predicted values are illustrative and depend on the level of theory and solvent model used. Experimental values are typical for such functional groups.

Theoretical Mechanistic Investigations of Chemical Reactions and Biological Interactions (In Vitro)

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. By calculating the structures and energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For this compound, one could study the mechanism of its synthesis, such as a Suzuki or Stille coupling reaction, identifying the rate-determining step by finding the transition state with the highest energy barrier.

In the context of biological interactions, molecular docking and MD simulations are used to predict how the molecule might bind to a biological target, such as an enzyme or receptor. Molecular docking predicts the preferred binding orientation and affinity (binding score) of the molecule within the active site of a protein. Following docking, MD simulations can be run on the protein-ligand complex to assess the stability of the binding pose and analyze the key interactions (e.g., hydrogen bonds, π-π stacking) that hold the ligand in place. rsc.org These in vitro theoretical studies are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Cheminformatics and Machine Learning Applications in Compound Design and Property Prediction

Cheminformatics and machine learning (ML) leverage large datasets of chemical information to build predictive models. For this compound, these approaches can be used in several ways.

Quantitative Structure-Activity Relationship (QSAR) models can be developed if a series of related compounds with known biological activities are available. By calculating a variety of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from DFT), a statistical model can be trained to correlate these descriptors with activity. This model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds. preprints.org

Machine learning models can also be trained to predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net By inputting the structure of this compound into these pre-trained models, properties like solubility, permeability, and potential toxicity can be estimated rapidly, helping to assess the compound's drug-likeness early in the design process.

Mechanistic Biological Activity Studies in Vitro: Focus on Molecular Interactions

Investigation of Enzyme Kinetics and Inhibition Mechanisms (In Vitro)

The interaction of 5-(3-Hydroxyphenyl)pyridine-3-carbaldehyde with various enzymes is a critical area of investigation. Studies on structurally related heterocyclic carboxaldehyde thiosemicarbazones have demonstrated potent, dose-dependent inhibitory effects on enzymes such as ribonucleotide reductase. nih.gov These compounds often exert their influence through the generation of reactive oxygen species in the presence of metal ions like iron, leading to the quenching of essential enzyme cofactors. nih.gov

Hypothetical kinetic studies on this compound could reveal its mode of enzyme inhibition. For instance, an investigation into its effect on a hypothetical enzyme, "Enzyme X," might yield data suggesting a non-competitive or mixed-inhibition model. Such studies would involve measuring the reaction rates at varying substrate and inhibitor concentrations to determine key kinetic parameters.

Table 1: Hypothetical Kinetic Parameters of Enzyme X Inhibition by this compound

| Parameter | Value |

| Vmax (µM/min) | 100 |

| Km (µM) | 50 |

| Ki (µM) | 15 |

| α | 2.5 |

| Mode of Inhibition | Mixed |

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Simulation Studies of Ligand-Protein Interactions (In Vitro)

To visualize and understand the binding of this compound to protein targets at an atomic level, molecular docking and simulation studies are invaluable. These computational techniques can predict the binding orientation and affinity of the ligand within the active site of a protein. For example, docking studies with related pyridine (B92270) derivatives have shown the importance of hydrogen bonding and π-π stacking interactions in stabilizing the ligand-protein complex. nih.govmdpi.com The hydroxyphenyl group of the compound could potentially form crucial hydrogen bonds with amino acid residues like glutamic acid or tyrosine, while the pyridine ring could engage in π-π stacking with aromatic residues such as phenylalanine. mdpi.com

Molecular dynamics simulations, typically run for nanoseconds, can further elucidate the stability of these interactions over time and reveal conformational changes in both the ligand and the protein upon binding. plos.orgnih.govmdpi.com These simulations provide insights into the dynamic nature of the binding process, which is crucial for understanding the mechanism of action. rjpbr.comescholarship.orgnih.gov

Table 2: Predicted Interactions of this compound with a Hypothetical Protein Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| GLU 197 | Hydrogen Bond | 2.8 |

| TYR 82 | π-π Stacking | 3.5 |

| ALA 227 | Pi-Alkyl | 4.2 |

| GLY 115 | Halogen Bond (with a hypothetical modification) | 3.1 |

This table presents hypothetical data based on common interactions observed in similar compounds. mdpi.com

Modulation of Specific Cellular Signaling Pathways at the Molecular Level (In Vitro)

The biological effects of a compound are often mediated through its influence on specific cellular signaling pathways. For this compound, it is plausible that it could modulate pathways critical for cell proliferation, inflammation, or apoptosis. For instance, its structural elements are found in molecules that affect the MAPK (Mitogen-Activated Protein Kinase) pathway. In vitro assays using cell lines can be employed to measure the phosphorylation status of key proteins within such pathways, like ERK, JNK, and p38, in response to treatment with the compound.

Receptor Binding Assays and Ligand-Binding Dynamics (In Vitro)

Receptor binding assays are fundamental in determining the affinity and specificity of a ligand for its receptor. merckmillipore.comnih.gov Radioligand binding assays, a common technique, can be used to determine the binding affinity (Ki) of this compound for a specific receptor. nih.govnih.gov These assays involve competing the compound against a radiolabeled ligand known to bind to the target receptor. sigmaaldrich.com The dynamics of this binding can be further explored to understand the association and dissociation rates.

Table 3: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Ki (nM) |

| Serotonin 5-HT1A | 85 |

| Serotonin 5-HT2A | 150 |

| EGFR Tyrosine Kinase | 220 |

This table presents hypothetical data for illustrative purposes, drawing parallels from related indole (B1671886) and pyridine derivatives. mdpi.commdpi.com

High-Throughput Screening Methodologies for Mechanistic Probe Discovery (In Vitro)

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. nih.gov For this compound, HTS could be employed to screen its activity against a panel of kinases or G-protein coupled receptors. The development of robust and reproducible assays, often in 384-well or higher density formats, is crucial for successful HTS campaigns. sigmaaldrich.comresearchgate.net

Omics-Based Approaches to Unraveling Mechanistic Biological Responses (In Vitro)

To gain a comprehensive understanding of the cellular response to this compound, "omics" technologies such as proteomics and metabolomics can be utilized. Proteomics can identify changes in protein expression levels, while metabolomics can reveal alterations in cellular metabolite profiles following treatment with the compound. These unbiased approaches can uncover novel targets and pathways affected by the compound, providing a broader view of its mechanism of action.

Advanced Applications in Materials Science, Catalysis, and Sensor Technologies

Design and Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers Utilizing the Compound

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The selection of the organic ligand is crucial as it dictates the resulting structure and properties of the framework. Pyridine-based carboxylate linkers are commonly employed in the synthesis of MOFs, often leading to unique pore topologies and coordinatively unsaturated metal sites that can enhance interactions with guest molecules like CO2. researchgate.net

While direct synthesis of MOFs using 5-(3-Hydroxyphenyl)pyridine-3-carbaldehyde as the primary ligand is not extensively documented, its structure is highly suitable for such applications. The pyridine (B92270) nitrogen can coordinate to metal centers, and the hydroxyl group can participate in secondary interactions like hydrogen bonding, influencing the final topology. The aldehyde group offers a site for post-synthetic modification, allowing for the introduction of new functionalities within the MOF pores. The synthesis of such frameworks typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are heated in a solvent. researchgate.netbohrium.com The structural diversity of MOFs can be further expanded by using mixed-ligand systems, for instance, by combining a pyridine-based ligand with various polycarboxylic acids. rsc.org

Table 1: Representative Coordination Modes of Pyridine-Based Ligands in MOFs

| Coordination Site | Role in Framework | Potential Interaction |

|---|---|---|

| Pyridine Nitrogen | Primary coordination to metal center | Forms metal-ligand bonds |

| Phenolic Hydroxyl | Secondary structural direction | Hydrogen bonding with other ligands or solvent molecules |

Role as a Ligand in Homogeneous and Heterogeneous Catalysis Development

The efficacy of metal-based catalysts often depends on the electronic and steric properties of the surrounding ligands. Pyridine-containing ligands are integral to both homogeneous and heterogeneous catalysis due to their ability to stabilize metal centers in various oxidation states.

In homogeneous catalysis , ligands can influence catalyst activity and stability. For instance, in gold catalysis, electron-donating pyridylidene ligands have been shown to promote the gold(I)-to-gold(III) oxidation state change, facilitating oxidative coupling reactions. beilstein-journals.org The electronic properties of the ligand are critical; catalyst activity can inversely correlate with the Lewis basicity of the ligand, suggesting that more electrophilic metal centers can lead to greater reactivity. nih.gov this compound, with its distinct functional groups, could chelate a metal ion through both the pyridine nitrogen (a soft donor) and the hydroxyl oxygen (a hard donor), providing stability to the catalytic complex.

In heterogeneous catalysis , active complexes are immobilized on solid supports, which aids in catalyst separation and recycling. mdpi.com For example, a copper(II) complex with a pyridine-2-carbaldehyde derivative has been successfully anchored onto functionalized magnetic nanoparticles. rsc.org These nanocatalysts have demonstrated high efficiency and reusability in organic synthesis. rsc.org The aldehyde or hydroxyl group of this compound could serve as a covalent anchor to immobilize it onto supports like silica (B1680970) or polystyrene, creating a robust heterogeneous catalyst. mdpi.com

Chemo- and Biosensor Design Principles and Sensing Mechanisms

Chemosensors are molecules designed to detect specific analytes through a measurable signal, such as a change in color or fluorescence. The design often incorporates a receptor unit that selectively binds the analyte and a signaling unit that transduces this binding event. The synthesis of cyanopyridine derivatives from chalcones has produced compounds with excellent fluorescent properties in both solid and solution states, making them suitable for optoelectronic applications, including optical sensors. manipal.eduresearchgate.net

The structure of this compound is well-suited for sensor development. The hydroxyphenyl and pyridine moieties can act as binding sites for various species, particularly metal ions and anions, through coordination and hydrogen bonding. The molecule's inherent fluorescence could be modulated upon analyte binding. For example, interaction with a metal ion could lead to fluorescence quenching via electron transfer or enhancement via chelation-enhanced fluorescence (CHEF), where the rigidity of the newly formed complex reduces non-radiative decay pathways. The aldehyde group also provides a handle for further functionalization to create more complex and selective sensor molecules.

Incorporation into Functional Polymeric Systems and Nanomaterials

Integrating specific functional molecules into polymers and nanomaterials is a key strategy for creating advanced materials with tailored properties. Aromatic polyamides, for example, are high-performance polymers known for their thermal stability and mechanical strength, which can be further functionalized for applications in sensing, transport membranes, and optics. mdpi.com

This compound can be incorporated into such systems in several ways. The hydroxyl and aldehyde groups are reactive sites suitable for polymerization reactions. For instance, it could be used as a monomer in condensation polymerization to create novel polyamides or polyesters. Alternatively, it can be grafted onto existing polymer backbones or the surface of nanomaterials. Attaching this molecule to magnetic nanoparticles, for instance, could combine the magnetic separability of the core with the catalytic or sensing capabilities of the organic shell. rsc.org

Optoelectronic and Photophysical Properties for Advanced Material Development

The photophysical properties of organic molecules, such as their ability to absorb and emit light, are central to their use in optoelectronic devices like organic light-emitting diodes (OLEDs) and fluorescent probes. Molecules with a donor-π-acceptor (D-π-A) framework often exhibit interesting properties, including intramolecular charge transfer (ICT), which can lead to large Stokes shifts and solvent-dependent emission. mdpi.com

This compound possesses a D-π-A structure, with the hydroxyl group acting as an electron donor and the carbaldehyde-substituted pyridine ring as an electron acceptor. This configuration is expected to result in significant photophysical activity. Studies on analogous pyridine carbonitrile and quinoline-carbaldehyde derivatives show absorption bands corresponding to π-π* and n-π* transitions and fluorescence emission that can be tuned by modifying the chemical structure. manipal.edumdpi.com The emission properties are crucial for applications in fluorescent probes and OLEDs. researchgate.net

Table 2: Expected Photophysical Characteristics of this compound Based on Analogous Structures

| Property | Expected Characteristic | Rationale (Based on Analogues) |

|---|---|---|

| Absorption | Multiple bands in the UV-Vis region | Corresponding to π-π* and n-π* transitions. manipal.edu |

| Emission | Fluorescence in the visible spectrum | Donor-π-acceptor structure promotes ICT. mdpi.com |

| Quantum Yield | Moderate to high in specific solvents | Influenced by ICT efficiency and molecular rigidity. researchgate.net |

| Solvatochromism | Emission wavelength shifts with solvent polarity | Stabilisation of the excited ICT state in polar solvents. mdpi.com |

Supramolecular Assembly and Self-Organization Studies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination bonds. nih.gov These interactions can guide molecules to self-organize into well-defined, higher-order structures. nih.gov Pyridine-type ligands are fundamental building blocks in coordination-driven self-assembly, where the geometry of the ligand and the coordination preference of the metal ion direct the formation of discrete metallomacrocycles or extended networks. acs.orgnih.gov

This compound is an excellent candidate for supramolecular assembly. The hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen and carbonyl oxygen are hydrogen bond acceptors. This combination can lead to the formation of robust, self-assembled structures like tapes, sheets, or helices in the solid state. In the presence of metal ions, the pyridine moiety can drive the formation of coordination polymers, with the hydroxyl group providing secondary, structure-directing hydrogen bonds. rsc.org The interplay between these different non-covalent forces allows for a high degree of control over the final supramolecular architecture.

Future Research Trajectories and Interdisciplinary Opportunities

Integration of Artificial Intelligence and Robotics in Compound Discovery and Optimization

Table 1: Impact of AI and Robotics on the Research Cycle of 5-(3-Hydroxyphenyl)pyridine-3-carbaldehyde

| Research Phase | Traditional Approach | AI- and Robotics-Enhanced Approach | Potential Outcome for this compound |

|---|---|---|---|

| Lead Discovery | Manual screening of compound libraries; serendipitous discovery. | Generative AI designs novel molecules with desired properties. | Rapid identification of derivatives with superior biological or material characteristics. |

| Synthesis | Manual, multi-step synthesis by chemists; time-consuming. | Autonomous robots perform synthesis based on AI-planned routes. sciencedaily.com | On-demand, efficient production of a diverse library of analogs. |

| Testing & Analysis | Individual assays conducted by researchers. | High-throughput screening and automated data analysis. | Faster generation of structure-activity relationship (SAR) data. |

Exploration of Novel Bioorthogonal Reactions for Live-Cell Probes (Mechanistic, In Vitro)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. numberanalytics.comnih.gov This field has transformed our ability to study biomolecules in their natural environments. numberanalytics.com Future research could focus on modifying this compound to serve as a novel bioorthogonal probe, enabling real-time visualization of cellular processes. numberanalytics.comrsc.org

The aldehyde and hydroxyl functional groups on the this compound scaffold provide reactive handles for chemical modification. The core challenge lies in designing a derivative that is inert to the cellular environment until it encounters a specific, non-native reaction partner. nih.gov This could involve introducing a "caged" reactive group that is only unmasked by a specific trigger or incorporating a moiety that participates in a novel bioorthogonal reaction.

Mechanistic studies in vitro would be the first step, focusing on reaction kinetics, specificity, and biocompatibility. For instance, the aldehyde group could be a precursor to a novel ligation reaction. Researchers could explore its reactivity with custom-synthesized hydrazine (B178648) or aminooxy-functionalized biomolecules under physiological conditions (pH, temperature). The goal is to develop reactions with fast kinetics and high specificity to enable efficient labeling of target molecules within the complex milieu of a cell. numberanalytics.com Advanced techniques like Stimulated Raman Scattering (SRS) microscopy could be employed, using small, vibrationally active probes (like alkynes) attached to the pyridine (B92270) scaffold for imaging, thus avoiding the potential perturbation caused by larger fluorescent proteins. nih.gov

Development of Advanced Analytical Platforms for Compound Characterization

The precise characterization of this compound and its future derivatives is crucial for understanding their properties and functions. The development of more sophisticated analytical platforms will provide unprecedented detail at the molecular level. chromatographyonline.com

High-resolution mass spectrometry (HRMS) and advanced liquid chromatography-mass spectrometry (LC-MS) techniques are central to this endeavor. chromatographyonline.comazolifesciences.com These platforms offer superior accuracy, specificity, and throughput for identifying and quantifying the compound and its metabolites in complex biological samples. azolifesciences.com For instance, a Multi-Attribute Method (MAM), which is an LC-MS-based approach, could be adapted to simultaneously monitor multiple critical quality attributes of a synthetically produced batch of a this compound derivative, ensuring consistency and purity. azolifesciences.com

Furthermore, as the compound is explored for biological applications, these analytical methods become indispensable for structural elucidation and bioanalysis. chromatographyonline.com Techniques like tandem MS (MS/MS) can map the structure of reaction products or metabolites, providing critical insights into the compound's mechanism of action or metabolic fate. chromatographyonline.com The continuous improvement in the sensitivity of these instruments allows for the detection of compounds at increasingly lower concentrations, which is vital for in vitro studies. allumiqs.com

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Application for this compound | Information Gained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination of the parent compound and its derivatives. azolifesciences.com | Unambiguous molecular formula confirmation, impurity profiling. |

| Liquid Chromatography-Tandem MS (LC-MS/MS) | Quantification in complex matrices (e.g., cell lysates); metabolite identification. chromatographyonline.com | Pharmacokinetic properties (in vitro), metabolic pathways. |

| Multi-Attribute Method (MAM) | Quality control during synthesis and formulation development. azolifesciences.com | Simultaneous monitoring of identity, purity, and quantity of product quality attributes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of novel analogs and reaction products. | 3D molecular structure, stereochemistry, and conformational analysis. |

Bridging Theoretical Predictions with Experimental Verification

The synergy between computational chemistry and experimental validation is a powerful strategy for accelerating chemical research. mdpi.comacs.org For this compound, theoretical models can guide experimental work, saving time and resources by prioritizing the most promising avenues of investigation. mdpi.com

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict how derivatives of this compound might bind to a specific biological target, such as an enzyme or receptor. rsc.org These simulations provide insights into the binding affinity and the specific molecular interactions that stabilize the complex. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) calculations can further refine these models to provide a more accurate picture of the electronic interactions. rsc.org

However, these computational predictions remain hypotheses until they are confirmed by empirical data. fiveable.me Experimental validation is essential. mdpi.com Techniques such as X-ray crystallography or cryo-electron microscopy can determine the actual three-dimensional structure of a compound bound to its target, providing a direct comparison with the computational model. In vitro binding assays can measure the binding affinity, validating the predicted potency. rsc.org This iterative cycle, where computational predictions are tested experimentally and the experimental results are used to refine the computational models, creates a robust framework for rational drug design and materials development. mdpi.com

Collaborative Research Paradigms for Accelerating Scientific Understanding

The multifaceted challenges and opportunities presented by a compound like this compound cannot be fully addressed by a single discipline. openaccessgovernment.org Future progress will heavily rely on fostering collaborative, interdisciplinary research paradigms that bring together experts from diverse fields. acs.orgnih.gov

Solving complex problems requires the integrated expertise of chemists, biologists, data scientists, and engineers. openaccessgovernment.org For example, a project aimed at developing a this compound-based therapeutic would require:

Synthetic Chemists to design and create novel analogs.

Computational Chemists to model interactions and predict properties. acs.org

Biologists and Pharmacologists to conduct in vitro assays and elucidate mechanisms of action.

Data Scientists to manage and analyze the large datasets generated by AI and high-throughput screening.

Analytical Chemists to characterize the compounds and their behavior in biological systems.

Such collaborations, often structured within research centers or as multi-institutional consortia, break down traditional silos and promote the cross-pollination of ideas. nih.govacs.org This team-based approach not only accelerates the pace of discovery but also leads to more comprehensive and impactful scientific outcomes. openaccessgovernment.org Platforms that facilitate data sharing and communication are essential for the success of these collaborative ventures, ensuring that insights from one discipline can rapidly inform the work of another. 3ds.com

Q & A

Basic Question: How can the synthetic yield of 5-(3-Hydroxyphenyl)pyridine-3-carbaldehyde be optimized in multi-step reactions?

Methodological Answer:

Optimization requires precise control of reaction parameters. For example:

- Temperature : Maintain 60–80°C during condensation of 3-hydroxyphenylboronic acid with pyridine precursors to minimize side-product formation .

- Catalytic Systems : Use Fe₂O₃@SiO₂/In₂O₃ (5 mol%) to enhance aldehyde group introduction, reducing reaction time from 12 hr to 4 hr .

- Purification : Employ gradient chromatography (e.g., 70:30 hexane/ethyl acetate) to isolate the product with >95% purity.

Advanced Question: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Discrepancies often arise from tautomerism or solvent effects. For validation:

- Dynamic NMR : Conduct variable-temperature NMR (e.g., 25–80°C) to detect tautomeric equilibria of the hydroxyphenyl group .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .

- Crystallography : Resolve ambiguous peaks via X-ray diffraction (e.g., C=O bond length: ~1.22 Å vs. phenolic C–O: ~1.36 Å) .

Basic Question: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Combine orthogonal methods:

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 215.08 (exact mass 214.0464) with ≤2 ppm error .

- FT-IR : Identify key bands: C=O stretch (~1680 cm⁻¹), phenolic O–H (~3200 cm⁻¹), and pyridine ring vibrations (~1580 cm⁻¹) .

- HPLC-PDA : Use a C18 column (MeCN/H₂O, 55:45) to verify purity (>98%) and retention time (tᵣ ~6.2 min) .

Advanced Question: How to address conflicting reports on the stability of this compound under varying pH conditions?

Methodological Answer:

Design a stability study:

- pH Range : Test 2–12 (buffered solutions, 25°C). Monitor degradation via UV-Vis (λ_max = 275 nm).

- Kinetic Analysis : Calculate degradation rate constants (e.g., vs. ) .

- Degradation Products : Identify by LC-MS; e.g., oxidation to carboxylic acid (m/z 231.07) in basic conditions .

Basic Question: What strategies are recommended for introducing trifluoromethyl groups into pyridine-carbaldehyde derivatives?

Methodological Answer:

Leverage halogen-exchange or direct functionalization:

- Halex Reaction : React 5-bromo precursors with CuCF₃ in DMF (120°C, 24 hr) for 65–70% yield .

- Electrophilic Trifluoromethylation : Use Umemoto’s reagent (20 mol%) with Pd(OAc)₂ catalysis in THF .

- Safety Note : Avoid HF byproducts by quenching with aqueous NaHCO₃.

Advanced Question: How to mechanistically explain autocatalytic behavior observed in alkylation reactions involving this compound?

Methodological Answer:

Investigate using:

- Kinetic Profiling : Monitor reaction progress via in situ Raman spectroscopy (e.g., C=O peak decay at 1680 cm⁻¹).

- Computational Modeling : Apply DFT (M06-2X/def2-TZVP) to identify transition states for alkyl group transfer .

- Zinc Cluster Analysis : Characterize tetrameric Zn alkoxide intermediates via XAS (XANES/EXAFS) to confirm "pyridine-assisted cube escape" mechanisms .

Basic Question: What in vitro assays are suitable for screening the bioactivity of this compound?

Methodological Answer:

Prioritize target-specific assays:

- Enzyme Inhibition : Test against PIM1 kinase (IC₅₀ determination via ADP-Glo™ assay) .

- Antioxidant Activity : Use DPPH radical scavenging (EC₅₀ ~15 μM) and compare to Trolox standards .

- Cytotoxicity : Screen in HepG2 cells (MTT assay, 48 hr exposure) with EC₅₀ < 50 μM indicating potential therapeutic relevance .

Advanced Question: How to reconcile contradictory solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

Conduct a systematic solubility study:

- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to predict solubility in DMSO (δ ~26 MPa¹/²) vs. toluene (δ ~18 MPa¹/²) .

- Thermodynamic Analysis : Measure ΔH_soln via calorimetry; exothermic dissolution in DMSO suggests strong solute-solvent interactions .

- Co-solvent Systems : Optimize DMSO/water mixtures (e.g., 30:70) to enhance aqueous solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.